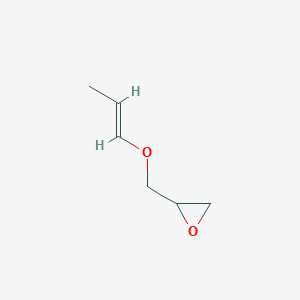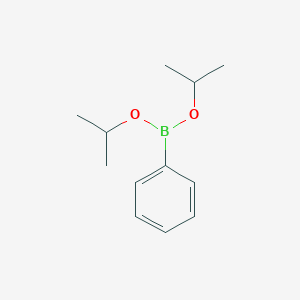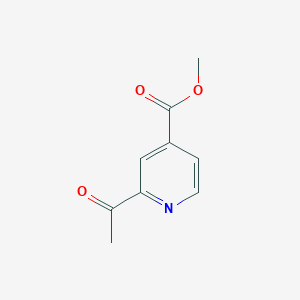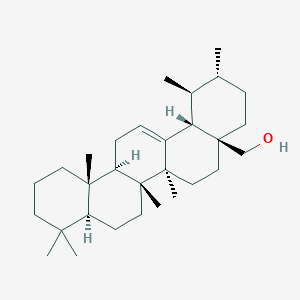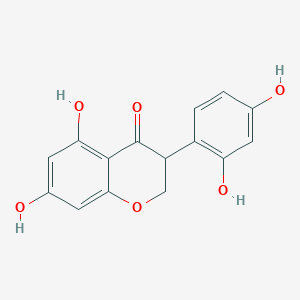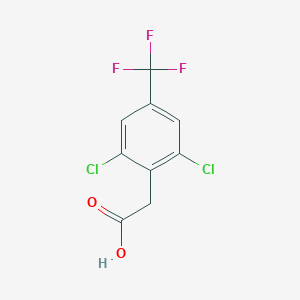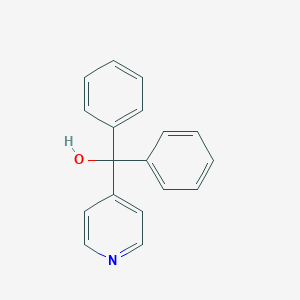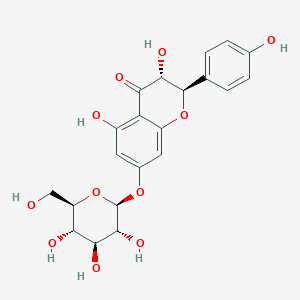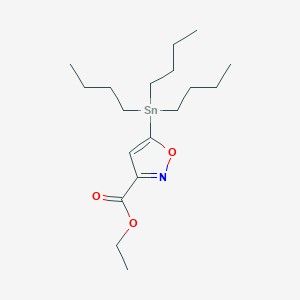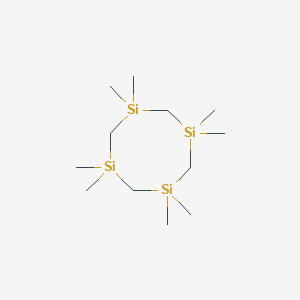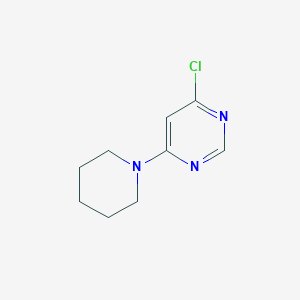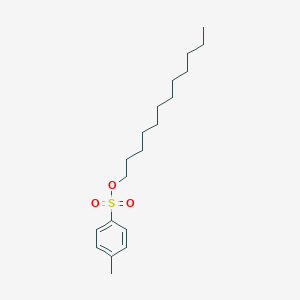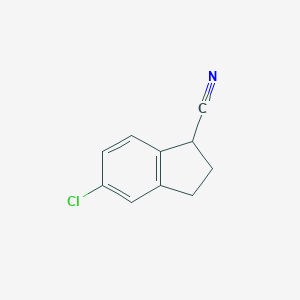
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Synthesis Analysis
The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves several steps . Indane, the parent compound, is usually produced by the hydrogenation of indene . Further synthesis methods and reactions are not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile consists of a carbonitrile group attached to an indene ring, which is a bicyclic compound composed of a benzene ring fused with a cyclopentene ring . The chlorine atom is attached to the 5th carbon of the indene ring .科学的研究の応用
Antiviral Agents
Indole derivatives, including compounds similar to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The chloro and carbonitrile groups could potentially be modified to enhance the compound’s affinity for viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory Medications
The indole nucleus is a common feature in many anti-inflammatory drugs. The structural similarity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile to these bioactive molecules suggests its potential use in developing novel anti-inflammatory agents. Research could explore how modifications to the indene structure might impact the compound’s effectiveness in reducing inflammation .
Anticancer Therapeutics
Indole derivatives are known to possess anticancer activities. The unique structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could be leveraged to synthesize new derivatives with potential use in cancer treatment. Studies could focus on how the compound interacts with cancer cell lines and its mechanism of action .
Antimicrobial Applications
The indole scaffold is also associated with antimicrobial activity. 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could serve as a starting point for the synthesis of new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Research can be directed towards understanding its spectrum of activity and optimizing its pharmacokinetic properties .
Neuroprotective Agents
Some indole derivatives have shown promise as neuroprotective agents. Given the structural features of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, it may be possible to develop derivatives that can protect neuronal cells from damage or degeneration. This application could be particularly relevant in the context of diseases like Alzheimer’s or Parkinson’s .
Plant Growth Regulators
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. By exploring the biological activity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in plants, it might be possible to develop new plant growth regulators that can enhance crop yields or control plant development processes .
特性
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKBERZGFQBTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564758 |
Source


|
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
CAS RN |
132205-76-6 |
Source


|
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

